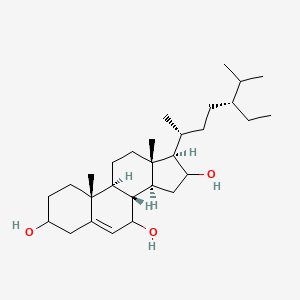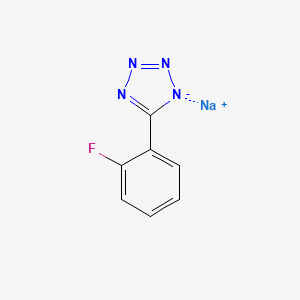
Pyrocatechol monoglucoside
説明
Pyrocatechol monoglucoside is a useful research compound. Its molecular formula is C12H16O7 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen Production from Biomass and Wastewater : Pyrocatechol has been used as a model compound for lignin in biomass and aromatic compounds in wastewaters, in research aimed at developing a process for hydrogen production from high moisture biomass and wastewater. This research provides insights into the chemical reactions occurring during gasification and their dependence on reaction conditions (Kruse, Meier, Rimbrecht, & Schacht, 2000).
Effects on Plant Metabolism : Studies have shown that pyrocatechol significantly affects the activity of various enzymes in plants. For instance, it has been found to reduce the activity of nitrate reductase, transaminase, invertase, and phosphatases, while stimulating enzymes involved in sucrose biosynthesis in sugar beet plants (Singh & Wort, 1970).
Biosensing Applications : An ensemble of pyrocatechol violet and Sn(4+) has been used for dopamine detection in aqueous solutions with high selectivity and sensitivity, demonstrating pyrocatechol's potential in biosensing applications (Xu & Yoon, 2011).
Spectrophotometric Analysis in Electroplating : Pyrocatechol has been used as a spectrophotometric reagent for analyzing iron(III) and chromium(VI) in electroplating bath solutions, showcasing its analytical applications in industry (Zayed, Barsoum, & Hassan, 1996).
Metal Extraction in Environmental Analysis : Research involving pyrocatechol immobilized on cellulose as a macromolecular chelator for metal extraction demonstrates its use in environmental analysis, particularly for enriching and determining metal ions in water samples (Gurnani, Singh, & Venkataramani, 2003).
Phytoremediation : A study exploring the use of Azolla filiculoides in removing pyrocatechol from aqueous solutions highlights its role in phytoremediation, a natural treatment system for the removal of hazardous pollutants (Zazouli, Balarak, & Mahdavi, 2013).
Synthesis of Silica-Sodalite Zeolite : Pyrocatechol has been used as a complex agent in the synthesis of silica-sodalite, a type of zeolite, indicating its utility in material science (Shao, Li, Qiu, & Xiao, 1999).
Inhibition of Enzyme Activity : Research on jack bean urease has identified pyrocatechol as a time- and concentration-dependent irreversible inactivator of the enzyme, pointing to its potential use in biochemistry and pharmacology (Kot & Zaborska, 2003).
作用機序
Target of Action
Pyrocatechol monoglucoside is a phenolic glycoside that can be isolated from Itoa orientalis . The primary targets of this compound are NF-κB and Nrf2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
This compound inhibits the activation of NF-κB and significantly activates Nrf2 . This dual action results in the suppression of inflammatory responses. Specifically, this compound inhibits the LPS-induced activation of NF-κB, a key player in the inflammatory response . At the same time, it significantly activates Nrf2, which acts as a negative regulator in LPS-induced inflammation .
Biochemical Pathways
The compound’s action affects the NF-κB and Nrf2 pathways . By inhibiting NF-κB, it suppresses the production of pro-inflammatory mediators. By activating Nrf2, it enhances the expression of antioxidant proteins, thereby protecting cells from oxidative damage and inflammation .
Pharmacokinetics
It’s known that phenolic compounds like this compound generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of inflammatory responses and the enhancement of antioxidant defenses . This results in a protective effect against oxidative damage and inflammation, contributing to the maintenance of cellular homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other phenolic compounds can affect its antioxidant activity . Additionally, the compound’s action can be influenced by the presence of heavy metals, which can form complexes with phenolic compounds
将来の方向性
特性
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-OZRWLHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





